2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Overview
Description
2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a sulfamoyl group, and an oxolan-2-yl group
Preparation Methods
The synthesis of 2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Sulfamoyl Intermediate: This step involves the reaction of 4-chlorophenylamine with chlorosulfonic acid to form the chlorophenyl sulfamoyl intermediate.
Coupling with 2-Methylphenol: The intermediate is then reacted with 2-methylphenol in the presence of a base to form the phenoxy derivative.
Introduction of the Oxolan-2-yl Group: The final step involves the reaction of the phenoxy derivative with oxolan-2-ylmethylamine under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties. Additionally, it may interact with bacterial cell membranes, disrupting their integrity and leading to its antimicrobial effects.
Comparison with Similar Compounds
2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can be compared with other similar compounds, such as:
2-{4-[(4-Chlorophenyl)sulfamoyl]phenoxy}-N-(2,6-dichlorophenyl)acetamide: This compound has a similar structure but includes additional chlorine atoms, which may affect its reactivity and biological activity.
2-{4-[(4-Chlorophenyl)sulfamoyl]phenoxy}-N-(3,5-dichlorophenyl)acetamide: Another similar compound with different substitution patterns, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C20H23ClN2O5S |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H23ClN2O5S/c1-14-11-18(29(25,26)23-16-6-4-15(21)5-7-16)8-9-19(14)28-13-20(24)22-12-17-3-2-10-27-17/h4-9,11,17,23H,2-3,10,12-13H2,1H3,(H,22,24) |
InChI Key |
SSXWRYCJRZRVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)OCC(=O)NCC3CCCO3 |
Origin of Product |
United States |
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